2-巯基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

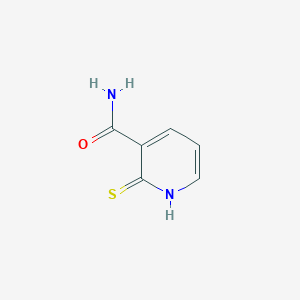

2-Mercaptonicotinamide is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a thiol group, which is a functional group containing a sulfur-hydrogen bond, attached to a nicotinamide structure. This unique combination of functional groups allows for a range of chemical reactivity and interactions that can be harnessed for different purposes.

Synthesis Analysis

The synthesis of derivatives of 2-mercaptonicotinic acid has been reported, such as the novel triphenyltin(IV) derivative synthesized and characterized using techniques like elemental analysis, NMR, and FT-IR spectroscopy. The crystal structure of this compound was determined through single crystal X-ray diffraction analysis, revealing the presence of two triphenyltin moieties linked by a doubly de-protonated 2-mercaptonicotinic acid .

Molecular Structure Analysis

The molecular structure of the triphenyltin(IV) derivative of 2-mercaptonicotinic acid shows a pentacoordinated Ph3SnXY system with an axial-equatorial arrangement of the phenyl groups at the tin center. This structure is significant as it influences the compound's reactivity and its potential interactions with biological systems or other chemical entities .

Chemical Reactions Analysis

The chemical reactivity of 2-mercaptonicotinic acid derivatives is highlighted by their potent in vitro cytotoxicity against sarcoma cancer cells. This suggests that the thiol group in the 2-mercaptonicotinic acid framework can be utilized to create compounds with significant biological activity, potentially leading to new therapeutic agents .

Physical and Chemical Properties Analysis

The modification of chitosan with 6-mercaptonicotinamide has been shown to significantly enhance its mucoadhesive properties, making it a promising excipient for drug delivery systems. The thiolated chitosan exhibits a pH-independent reactivity of the thiol group and introduces a hydrophobic entity into the polymer. This modification not only increases mucoadhesion but also alters the water uptake of the polymer, which can be beneficial for controlled release applications. Additionally, the modified chitosan demonstrates improved biodegradability .

Furthermore, the immobilization of 2-mercaptonicotinic acid on alumina phases has been studied for the selective separation, extraction, and preconcentration of metal ions like lead(II) and copper(II). The modified alumina phases exhibit strong affinity and selectivity for these metal ions, which is advantageous for applications in environmental analysis and remediation .

科学研究应用

靶向癌症能量代谢

2-巯基烟酰胺,通过其相关化合物6-巯基嘌呤,已被研究其对癌症能量代谢的影响。包括6-巯基嘌呤在内的抗肿瘤药物改变了肿瘤细胞中的代谢物浓度,如ATP,酶活性和能量代谢通量。这些改变表明利用能量代谢疗法作为癌症治疗的新方法的潜力,表明了将靶向癌细胞的能量代谢作为治疗受益的战略转变(Rodríguez-Enríquez等,2009年)。

免疫功能改变

有机硫化物,特别是2-巯基乙醇(与2-巯基烟酰胺相关的化合物),对包括人类在内的各种物种的体外免疫功能进行了广泛研究。这些化合物,包括2-巯基烟酰胺,可能增强免疫过程,这可能在超越小鼠模型的疾病治疗场景中得到利用。研究表明,低浓度的2-巯基烟酰胺及其类似物可以增强培养环境的敏感性,从而更精确地解剖特定的免疫过程(Click, 2013)。

嘌呤类药物的药理特性

6-巯基嘌呤(6MP),一种嘌呤类化合物,与2-巯基烟酰胺相关,其在急性淋巴细胞白血病(ALL)中的细胞药理学已经得到审查,重点关注其吸收,细胞摄取和细胞内合成核苷酸以进行细胞毒活性。这些核苷酸被并入DNA和RNA,导致细胞死亡。这一机制强调了嘌呤类药物在疾病治疗中的更广泛治疗潜力和机制洞察,暗示了2-巯基烟酰胺的研究应用具有类似的潜力(Bostrom & Erdmann, 1993)。

炎症性疾病中嘌呤类药物治疗的演变考虑

嘌呤类药物,包括与2-巯基烟酰胺相关的化合物,在管理炎症性肠病中得到广泛应用。随着新的生物学治疗方法的出现,嘌呤类药物的作用已经发生了变化,但它们在溃疡性结肠炎和克罗恩病的某些临床管理场景中仍然至关重要。这一背景反映了嘌呤类药物在临床实践中持续相关性的重要性,突出了了解这些化合物的药理学考虑对于疗效和安全性的重要性(Hanauer, Sandborn, & Lichtenstein, 2019)。

未来方向

属性

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLQVHQUBWDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)